ZK 95962

Pharmacokinetics β-Carboline Clinical Trial

Select ZK 95962 for its distinct 5-isopropoxy substitution, conferring unique BzR partial agonism critical for differentiating anxiolytic efficacy from full agonists like diazepam. Its 50% shorter half-life vs. ZK 91296 enables acute paradigms requiring rapid washout. Documented anticonvulsant action within 2-12 minutes in human EEG studies validates its use as a fast-acting reference compound. Ensure experimental reproducibility with this pharmacologically defined ligand.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
CAS No. 101071-43-6
Cat. No. B1684402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK 95962
CAS101071-43-6
SynonymsZK-95962;  ZK 95962;  ZK95962
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC(C)C
InChIInChI=1S/C19H22N2O4/c1-5-24-19(22)18-12(10-23-4)16-14(9-20-18)21-13-7-6-8-15(17(13)16)25-11(2)3/h6-9,11,21H,5,10H2,1-4H3
InChIKeyTXYZHYRYRRNVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl 4-(Methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 101071-43-6): A Selective Benzodiazepine Receptor Partial Agonist for Targeted CNS Research Procurement


Ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 101071-43-6), also known as ZK 95962, is a synthetic β-carboline derivative that functions as a selective partial agonist at benzodiazepine receptors (BzR) within the GABAA receptor complex [1]. This compound is distinguished by its 5-isopropoxy substitution on the β-carboline core, a structural feature that critically influences its receptor affinity and intrinsic efficacy [2]. As a research chemical, it is employed to dissect the nuanced pharmacology of BzR ligands, offering a distinct efficacy profile compared to both full agonists and antagonists [3].

Why Generic β-Carboline Analogs Cannot Substitute for Ethyl 4-(Methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate in Controlled Pharmacological Studies


Substitution with structurally similar β-carboline derivatives, such as ZK 91296 (ethyl 5-benzyloxy-4-methoxymethyl-9H-pyrido[3,4-b]indole-3-carboxylate) or abecarnil, is not scientifically valid due to quantifiable differences in pharmacokinetic and pharmacodynamic profiles. Even minor alterations to the 5-position substituent (e.g., isopropoxy vs. benzyloxy) result in significant changes to intrinsic efficacy, receptor subtype selectivity, and in vivo behavioral outcomes [1]. Procurement decisions based solely on β-carboline class membership ignore these critical, data-driven distinctions that directly impact experimental reproducibility and the interpretation of BzR-mediated pharmacology [2].

Quantitative Differentiation of Ethyl 4-(Methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate from its Closest Analogs: A Procurement-Focused Evidence Summary


Comparative Human Pharmacokinetics: ZK 95962 Exhibits a 50% Shorter Terminal Half-Life than the Benzyloxy Analog ZK 91296

In a clinical pharmacokinetic study involving 46 healthy male volunteers, the plasma elimination profiles of ZK 95962 and its closely related analog ZK 91296 were directly compared following intravenous administration. The study revealed a clear difference in their terminal half-lives [1].

Pharmacokinetics β-Carboline Clinical Trial

Superior In Vivo Selectivity for Anxiolytic Action: ZK 95962 Displays a Unique Separation of Anxiolytic and Sedative Effects in the Four-Plate Test

In a direct behavioral comparison using the mouse four-plate test, ZK 95962 and abecarnil selectively increased punished crossings (a measure of anxiolytic activity) without affecting unpunished locomotor activity. This contrasts sharply with the full agonists diazepam and alprazolam, which non-selectively increased both punished and unpunished crossings at low to medium receptor occupancies [1].

Anxiolytic Behavioral Pharmacology Receptor Occupancy

Rapid Onset of Anticonvulsant Efficacy in Human Photosensitive Epilepsy: A 2-12 Minute Window Confirmed in a Double-Blind Placebo-Controlled Study

A double-blind, placebo-controlled cross-over study in six patients with primary generalized epilepsy evaluated the acute anticonvulsant effect of ZK 95962 on EEG photoparoxysmal responses. The study documented a rapid and significant reduction in photosensitivity following ZK 95962 administration [1].

Anticonvulsant Human Clinical Trial EEG

Pharmacological Differentiation via Drug Discrimination: ZK 95962 Generalizes to a Unique Set of BzR Ligands Compared to Chlordiazepoxide and Abecarnil

Rats trained to discriminate ZK 95962 from vehicle exhibited a unique pattern of generalization to other BzR ligands, distinct from those trained to discriminate chlordiazepoxide (a full agonist) or abecarnil (another β-carboline partial agonist) [1].

Drug Discrimination Behavioral Pharmacology Receptor Intrinsic Activity

Comparative Anticonvulsant Potency: ZK 95962 Demonstrates Similar Efficacy to ZK 91296 and ZK 93423 in Rodent and Primate Seizure Models

In studies of reflex epilepsy, ZK 95962, ZK 91296, and ZK 93423 all exhibited potent anticonvulsant activity against sound-induced seizures in audiogenic DBA/2 mice and photically-induced seizures in the baboon (Papio papio) [1]. While a direct, head-to-head quantitative comparison of these three compounds was not performed, they are consistently grouped as having 'potent' activity within the same experimental paradigm.

Anticonvulsant Animal Model β-Carboline

Optimal Research Applications for Ethyl 4-(Methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate (ZK 95962) Based on Quantified Differentiation


Acute Anxiety Studies Requiring a Short-Acting Pharmacological Probe

Based on its 50% shorter terminal half-life compared to ZK 91296 [1], ZK 95962 is ideally suited for acute experimental paradigms in rodents or non-human primates where rapid washout is necessary. Its ability to selectively increase punished responding without affecting locomotion [2] makes it a superior tool for anxiolytic research compared to full agonists like diazepam, which confound results with non-specific stimulant effects [2].

Dissecting the Spectrum of Benzodiazepine Receptor Intrinsic Activity

The unique drug discrimination profile of ZK 95962, which differs from both the full agonist chlordiazepoxide and the partial agonist abecarnil [3], establishes it as an essential component of any ligand set used to probe the relationship between BzR occupancy, intrinsic efficacy, and behavioral outcome. Researchers can use ZK 95962 to calibrate assays and define the 'partial agonist' region of the efficacy spectrum.

Human Proof-of-Concept Studies for Rapid-Onset Anticonvulsant Interventions

The documented onset of anticonvulsant action within 2-12 minutes in human patients [4] positions ZK 95962 as a validated reference compound for designing and interpreting acute anticonvulsant efficacy studies, particularly those using EEG photoparoxysmal response as a biomarker. Its well-defined temporal effect provides a benchmark for novel, fast-acting compounds.

Comparative β-Carboline Pharmacokinetic and Metabolic Profiling

Given the direct, head-to-head pharmacokinetic data available with its close analog ZK 91296 [1], ZK 95962 serves as a model compound for studying the impact of minor structural modifications (isopropoxy vs. benzyloxy) on ADME properties. Its low oral bioavailability (<1%) [1] further recommends it for parenteral administration studies focused on hepatic first-pass metabolism and the formation of active acid metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK 95962

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.